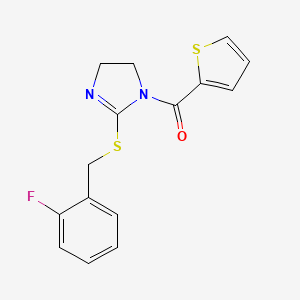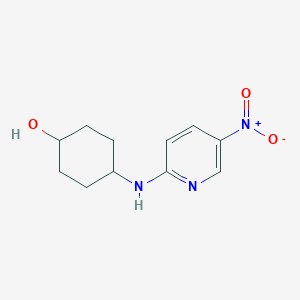
(1R,4R)-4-(5-Nitropyridine-2-ylamino)cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of “(1R,4R)-4-(5-Nitropyridine-2-ylamino)cyclohexanol” is C11H15N3O3 . Its molecular weight is 237.26 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1R,4R)-4-(5-Nitropyridine-2-ylamino)cyclohexanol” are not fully detailed in the search results. The boiling point, melting point, and density are not available .Aplicaciones Científicas De Investigación
Comprehensive Analysis of “(1R,4R)-4-(5-Nitropyridine-2-ylamino)cyclohexanol” Applications
Medicinal Chemistry: Synthesis of Pharmaceutical Compounds: The compound “(1R,4R)-4-(5-Nitropyridine-2-ylamino)cyclohexanol” can serve as a precursor in the synthesis of various pharmaceutical compounds. Its structure, featuring a nitropyridine moiety, is particularly useful in creating molecules that can interact with biological targets. For instance, nitropyridines are known to be key intermediates in the development of drugs that target central nervous system disorders and cardiovascular diseases .
Pesticide Development: Creation of Agrochemicals: The nitropyridine group within this compound is also significant in the field of agrochemistry. It can be utilized to synthesize new pesticides that exhibit enhanced selectivity and potency against agricultural pests. The ability to create targeted pesticides can lead to more sustainable farming practices by reducing the amount of chemicals required for crop protection .
Material Science: Nonlinear Optical Materials: This compound’s derivatives have potential applications in the field of material science, particularly in the development of nonlinear optical (NLO) materials. These materials are crucial for various technologies, including laser frequency conversion, optical communication, and photonic computing. The presence of the nitropyridine group can enhance the NLO properties of these materials .
Organic Synthesis: Building Blocks for Complex Molecules: As a versatile synthetic intermediate, “(1R,4R)-4-(5-Nitropyridine-2-ylamino)cyclohexanol” can be used to construct complex organic molecules. Its cyclohexanol backbone provides a scaffold that can be further functionalized to create diverse chemical entities, which can be applied in various branches of chemistry and biology.
Analytical Chemistry: Chromatographic Standards: In analytical chemistry, this compound could be employed as a standard in chromatographic methods to help identify and quantify similar compounds in complex mixtures. Its unique structure allows it to serve as a reference point for calibrating instruments and ensuring the accuracy of analytical results.
Chemical Engineering: Microreaction Technology: The synthesis of nitropyridine derivatives, including this compound, can benefit from microreaction technology. This approach allows for the safe and efficient handling of exothermic reactions, which are common in the synthesis of nitropyridine-based compounds. Microreactors can provide better control over reaction conditions, leading to higher yields and purities .
Safety and Hazards
The safety data sheet for “(1R,4R)-4-(5-Nitropyridine-2-ylamino)cyclohexanol” provides detailed safety and hazard information . It includes first-aid measures, fire-fighting measures, accidental release measures, and handling and storage precautions . It is advised to handle this compound under inert gas and protect it from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces .
Propiedades
IUPAC Name |
4-[(5-nitropyridin-2-yl)amino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c15-10-4-1-8(2-5-10)13-11-6-3-9(7-12-11)14(16)17/h3,6-8,10,15H,1-2,4-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDYSSUMCHRNRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4R)-4-(5-Nitropyridine-2-ylamino)cyclohexanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

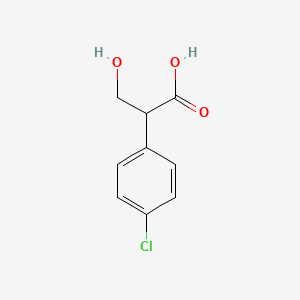

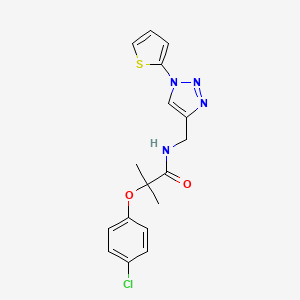
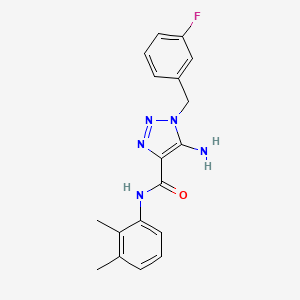
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2565282.png)
![7-Bromo-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid;hydrochloride](/img/structure/B2565285.png)
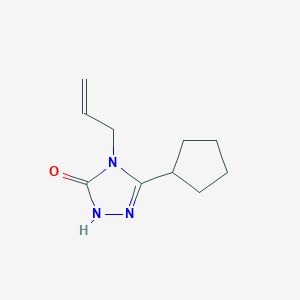
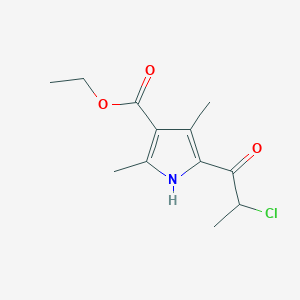

![2-[[1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2565293.png)

![1-Oxaspiro[3.5]nonan-7-amine](/img/structure/B2565295.png)
